4,5-Dichloro-2-fluoro-1,3-thiazole CAS number 57314-08-6
4,5-Dichloro-2-fluoro-1,3-thiazole CAS number 57314-08-6
4,5-Dichloro-2-fluoro-1,3-thiazole (CAS 57314-08-6): A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications
Executive Summary
4,5-Dichloro-2-fluoro-1,3-thiazole (CAS 57314-08-6) is a highly specialized perhalogenated heterocyclic building block. Characterized by a five-membered thiazole ring substituted with halogens at every available carbon position, it serves as a critical intermediate in the synthesis of complex agrochemicals and pharmaceuticals. The unique electronic environment—driven by the electron-withdrawing nature of the chlorine and fluorine atoms—renders the C-2 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive, field-proven framework for the synthesis, derivatization, and analytical characterization of this compound.
Physicochemical Profiling & Structural Dynamics
The structure of 4,5-dichloro-2-fluoro-1,3-thiazole consists of a planar, aromatic thiazole core. The halogens exert strong inductive (-I) effects, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The fluorine atom at the 2-position, flanked by the electronegative nitrogen and sulfur atoms, acts as an excellent leaving group, making the molecule a powerful electrophile[1].
Table 1: Physicochemical Properties of 4,5-Dichloro-2-fluoro-1,3-thiazole
| Property | Value |
| Chemical Name | 4,5-Dichloro-2-fluoro-1,3-thiazole |
| CAS Number | 57314-08-6 |
| Molecular Formula | C3Cl2FNS |
| Molecular Weight | 171.99 g/mol |
| Appearance | Pale yellow to light brown liquid[1] |
| Solubility | Soluble in polar aprotic and organic solvents (e.g., DMF, Sulfolane, DCM)[1] |
| Reactivity Profile | Highly reactive via SNAr at C-2; moisture sensitive |
Mechanistic Pathways & Reactivity
The defining chemical characteristic of 4,5-dichloro-2-fluoro-1,3-thiazole is its regioselective reactivity. In perhalogenated thiazoles, nucleophilic attack occurs preferentially at the C-2 position. This regioselectivity is governed by the stabilization of the Meisenheimer complex intermediate; the adjacent imine-like nitrogen atom effectively delocalizes the developing negative charge.
As documented in foundational studies on 2[2], the 2-fluoro substituent is readily displaced by various nucleophiles, including methoxide, secondary amines (e.g., diethylamine), and cyanide, yielding diverse 2-substituted-4,5-dichloro-1,3-thiazoles.
Fig 1: SNAr reactivity pathways of 4,5-dichloro-2-fluoro-1,3-thiazole with various nucleophiles.
Experimental Workflows: Synthesis & Derivatization Protocols
Protocol 1: Synthesis via Halogen Exchange (Halex Reaction)
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Objective: Synthesize 4,5-dichloro-2-fluoro-1,3-thiazole from 2,4,5-trichlorothiazole.
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Causality & Design: The Halex reaction utilizes potassium fluoride (KF) to exchange the more labile C-2 chlorine for fluorine. Sulfolane is selected as the solvent because its high polarity and aprotic nature leave the fluoride anion un-solvated ("naked") and highly nucleophilic. 18-Crown-6 is added to chelate the potassium cation, further enhancing the solubility and reactivity of the fluoride ion.
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Step-by-Step Methodology:
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Preparation: In a flame-dried, argon-purged Schlenk flask, suspend anhydrous KF (1.5 eq) and a catalytic amount of 18-crown-6 (0.05 eq) in anhydrous sulfolane.
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Activation: Stir the suspension at 100°C for 30 minutes to ensure complete dissolution of the catalyst and activation of the KF surface.
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Addition: Dropwise add 2,4,5-trichlorothiazole (1.0 eq) to the mixture.
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Reaction: Elevate the temperature to 140°C and stir for 4-6 hours. Self-Validation: Monitor the reaction via GC-MS; the shift from the trichloro starting material (m/z ~187) to the dichloro-fluoro product (m/z ~171) confirms conversion.
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Workup: Cool the mixture to room temperature, dilute with diethyl ether, and wash extensively with water to remove sulfolane and inorganic salts. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via vacuum distillation.
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Protocol 2: Nucleophilic Substitution to 4,5-Dichloro-2-methoxy-1,3-thiazole
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Objective: Derivatize the core into a 2-methoxy building block.
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Causality & Design: Sodium methoxide in methanol provides a strong oxygen nucleophile. The reaction is thermodynamically driven by the precipitation of sodium fluoride (NaF), which has extremely low solubility in methanol. This phase separation acts as a Le Chatelier driving force, pushing the reaction to completion.
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Step-by-Step Methodology:
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Preparation: Dissolve 4,5-dichloro-2-fluoro-1,3-thiazole (1.0 eq) in anhydrous methanol under an inert atmosphere.
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Addition: Slowly add a freshly prepared solution of sodium methoxide (1.1 eq) in methanol at 0°C to control the exothermic SNAr reaction.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Self-Validation: The reaction mixture will become cloudy as NaF precipitates, providing a visual cue of reaction progress.
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Workup: Filter the suspension through a Celite pad to remove NaF. Concentrate the filtrate, re-dissolve in dichloromethane, wash with brine, dry, and evaporate to yield2[2].
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Protocol 3: Hydrolysis to 4,5-Dichloro-1,3-thiazol-2(3H)-one
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Objective: Convert the 2-fluoro compound to the corresponding thiazolone.
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Causality & Design: Aqueous acidic hydrolysis attacks the highly electrophilic C-2 position, displacing the fluoride to form the stable keto-tautomer,3[3].
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Step-by-Step Methodology:
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Reaction: Reflux 4,5-dichloro-2-fluoro-1,3-thiazole in a mixture of 6M HCl and 1,4-dioxane (1:1 v/v) for 12 hours.
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Workup: Cool to room temperature, extract with ethyl acetate, wash with water, dry, and crystallize the product from ethanol.
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Analytical Characterization & Mass Spectrometry
Accurate characterization of perhalogenated thiazoles requires careful interpretation of Mass Spectrometry (MS) data. As highlighted in the foundational literature by 2[2], these compounds exhibit a unique mass spectral fragmentation pattern. During electron ionization (EI), a novel halogen migration from carbon to nitrogen occurs prior to ring cleavage.
Analysts must be aware that the molecular ion (M+) will undergo complex rearrangements, often expelling neutral fragments like ClCN or FCN instead of simple halogen radicals. Relying solely on standard fragmentation libraries without accounting for this C-to-N migration can lead to structural misidentification.
References
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Herkes, F.E.; Blazer, T.A. "Perhalogenated thiazoles. Their synthesis, reactions and mass spectra". Journal of Heterocyclic Chemistry, 1976, vol. 13, p. 1297 - 1304. Available at:[Link]
